3-Amino-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 4’-position, and a carbonitrile group at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-efficiency catalysts and solvents that can be easily recycled can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amines and other reduced forms of the carbonitrile group.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbonitrile group can act as an electrophilic center, making the compound reactive towards nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of a biphenyl core.
4’-Methoxy-[1,1’-biphenyl]-2-carbonitrile: Lacks the amino group at the 3-position.
3-Amino-[1,1’-biphenyl]-2-carbonitrile: Lacks the methoxy group at the 4’-position.
Uniqueness
3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of functional groups present on the biphenyl core. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-6-(4-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-7-5-10(6-8-11)12-3-2-4-14(16)13(12)9-15/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGQNCFIIFNQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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